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Compound of Interest

Compound Name: cis-1,2-Dibenzoylethylene

Cat. No.: B14747115 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for cis-1,2-
Dibenzoylethylene, a key organic compound with applications in research and development.

The document is intended for researchers, scientists, and professionals in the field of drug

development, offering a centralized resource for its nuclear magnetic resonance (NMR),

infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for cis-1,2-
Dibenzoylethylene. Due to the limited availability of experimentally derived data in peer-

reviewed literature for the cis-isomer, some values are estimated based on known

spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

The ¹H NMR spectrum of cis-1,2-Dibenzoylethylene is characterized by signals from its vinyl

and aromatic protons.
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Proton Type
Chemical Shift (δ)

ppm
Multiplicity Notes

Vinyl (CH=CH) 7.14 Singlet

The two vinyl protons

are chemically

equivalent in the cis

configuration,

resulting in a single

peak.[1]

Aromatic (C₆H₅) ~7.4-7.8 Multiplet

Estimated based on

spectral analysis. The

aromatic protons

typically appear as a

complex multiplet in

this region.

¹³C NMR (Carbon-13 NMR):

No experimental ¹³C NMR data for cis-1,2-Dibenzoylethylene was found in the surveyed

literature. The following are predicted chemical shifts based on the functional groups present in

the molecule.
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Carbon Type
Predicted Chemical Shift (δ)

ppm
Notes

Carbonyl (C=O) 190-200

Ketonic carbonyl carbons are

typically found in this downfield

region.

Vinylic (C=C) 130-140
The sp² hybridized carbons of

the double bond.

Aromatic (C₆H₅) 125-135

Aromatic carbons typically

resonate in this range. Multiple

peaks are expected due to the

different chemical

environments of the ipso,

ortho, meta, and para carbons.

Infrared (IR) Spectroscopy
Specific experimental IR data for cis-1,2-Dibenzoylethylene is not readily available. The table

below lists the expected characteristic absorption bands based on the functional groups in the

molecule.

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

C=O (Carbonyl) 1650-1680 Stretching

C=C (Alkene) 1610-1640 Stretching

C-H (Aromatic) 3000-3100 Stretching

C-H (Vinylic) 3010-3040 Stretching

C-H (Aromatic) 690-900 Out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of cis-1,2-Dibenzoylethylene is expected to show absorption bands

corresponding to π-π* transitions within the conjugated system.
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Parameter Value Solvent

λmax ~260 nm Ethanol

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A sample of cis-1,2-Dibenzoylethylene (typically 5-10 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical

to avoid interfering signals from the solvent itself. Tetramethylsilane (TMS) is commonly added

as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300

MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-

decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique

carbon atom.

IR Spectroscopy
Sample Preparation (Solid): As cis-1,2-Dibenzoylethylene is a solid at room temperature,

several methods can be employed for IR analysis:

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr)

powder and pressed into a thin, transparent pellet.

Nujol Mull: The sample is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral

oil). This paste is then placed between two salt plates (e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer,

and the spectrum is recorded. A background spectrum of the empty sample holder (or the salt
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plates and mulling agent) is typically run first and subtracted from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of cis-1,2-Dibenzoylethylene is prepared in a UV-

transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure

that the absorbance falls within the linear range of the instrument (typically between 0.1 and

1.0).

Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette

containing the pure solvent is also prepared. The UV-Vis spectrum is recorded on a double-

beam spectrophotometer, which measures the absorbance of the sample as a function of

wavelength. The instrument automatically subtracts the absorbance of the solvent.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of cis-1,2-
Dibenzoylethylene.
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Spectroscopic Analysis Workflow for cis-1,2-Dibenzoylethylene
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Caption: Workflow for spectroscopic analysis of cis-1,2-Dibenzoylethylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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